10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine
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Overview
Description
10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This particular compound features a trifluoromethyl group and a pyrrolidinyl propyl side chain, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine typically involves multiple steps, starting with the preparation of the phenothiazine core. The introduction of the trifluoromethyl group can be achieved through electrophilic aromatic substitution using trifluoromethylating agents. The pyrrolidinyl propyl side chain is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenothiazine derivatives.
Scientific Research Applications
10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily. The pyrrolidinyl propyl side chain may contribute to its binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Fluphenazine: A potent antipsychotic with a similar phenothiazine core.
Uniqueness
10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine is unique due to its trifluoromethyl group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H21F3N2OS |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C20H21F3N2OS/c21-20(22,23)14-6-7-19-17(12-14)25(16-4-1-2-5-18(16)27-19)10-3-9-24-11-8-15(26)13-24/h1-2,4-7,12,15,26H,3,8-11,13H2 |
InChI Key |
VPEWGOQNZXKRFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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